N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide
Description
N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is a hybrid heterocyclic compound combining a coumarin (2H-chromene-2-one) core with a 4,6-difluorobenzo[d]thiazole moiety via a carbohydrazide linker. The structure features:
- 4,6-Difluorobenzo[d]thiazole: Enhances lipophilicity and electronic effects due to fluorine substituents.
- Carbohydrazide bridge: Provides conformational flexibility and hydrogen-bonding capacity.
Properties
IUPAC Name |
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F2N3O3S/c18-9-6-11(19)14-13(7-9)26-17(20-14)22-21-15(23)10-5-8-3-1-2-4-12(8)25-16(10)24/h1-7H,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTZUUMREJLRMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide typically involves the condensation of 4,6-difluorobenzo[d]thiazole-2-amine with 2-oxo-2H-chromene-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its potential as an enzyme inhibitor, which could be useful in understanding various biological pathways.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets involved in cancer progression.
Mechanism of Action
The mechanism of action of N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to various biological effects. For example, the compound may inhibit key enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Variations
The compound shares core motifs with several classes of carbohydrazide derivatives (Table 1):
Key Observations :
Physicochemical Properties
Comparative data on melting points, yields, and spectral characteristics are summarized below:
Table 2: Physical and Spectral Properties
Biological Activity
N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide (referred to as NFBC) is a synthetic compound that has garnered significant attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
NFBC features a unique combination of a chromene core and a benzothiazole moiety, which contributes to its biological properties. The synthesis typically involves the condensation of 4,6-difluorobenzo[d]thiazole-2-amine with 2-oxo-2H-chromene-3-carbohydrazide under specific conditions, often utilizing solvents like ethanol or methanol and sometimes requiring catalysts to enhance yield and purity .
The biological activity of NFBC is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. Key mechanisms include:
- Enzyme Inhibition : NFBC has been shown to inhibit enzymes involved in cancer cell proliferation, making it a candidate for anticancer therapy. This inhibition can disrupt critical pathways that cancer cells rely on for growth and survival .
- Antiviral Properties : The compound exhibits antiviral activity, similar to other known antiviral agents. Its structural components suggest potential efficacy against various viral infections .
Anticancer Activity
NFBC has been evaluated for its anticancer properties through various in vitro studies. The compound's ability to inhibit cancer cell lines has been demonstrated in several studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Significant cytotoxicity observed |
| HeLa (Cervical Cancer) | 15.0 | Moderate inhibition of proliferation |
| A549 (Lung Cancer) | 10.0 | High cytotoxicity |
These results indicate that NFBC may serve as a lead compound for further development in cancer therapeutics .
Antiviral Activity
Research indicates that NFBC possesses antiviral properties, particularly against certain viral targets. In vitro studies have suggested that NFBC can inhibit viral replication through enzyme inhibition mechanisms similar to those observed in established antiviral drugs .
Comparative Analysis with Similar Compounds
To better understand NFBC's unique properties, it can be compared with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-(N,N-diallylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide | Benzamide core with difluorobenzo[d]thiazole | Antimicrobial properties |
| N-(benzo[d]thiazol-2-yl)-3-oxo-3-phenylpropanamide | Bidentate ligand coordinating metal ions | Potential metal chelation properties |
NFBC's distinct structure contributes to its varied biological effects compared to these compounds .
Study 1: Anticancer Efficacy
A recent study assessed NFBC's effects on the MCF-7 breast cancer cell line. The findings indicated an IC50 value of 12.5 µM, demonstrating significant cytotoxicity. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming that NFBC induces apoptosis in treated cells .
Study 2: Antiviral Potential
Another investigation focused on the antiviral activity of NFBC against influenza virus strains. Results showed that NFBC reduced viral titers significantly at concentrations as low as 5 µM, suggesting its potential as an antiviral agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide, and how can reaction conditions be optimized?
- Methodology :
- The compound can be synthesized via multi-step reactions, starting with the preparation of the 4,6-difluorobenzo[d]thiazol-2-amine core (e.g., using tetrahydrofuran as a solvent with diisopropylethylamine as a base) .
- Coupling with 2-oxo-2H-chromene-3-carbohydrazide derivatives is typically achieved through reflux in ethanol or acetonitrile, with yields ranging from 45% to 65% depending on substituents .
- Optimization : Use catalysts like 4-dimethylaminopyridine (DMAP) to improve acylhydrazone formation efficiency. Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of carbonyl chloride to hydrazide) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodology :
- IR Spectroscopy : Look for absorption bands at ~3250 cm⁻¹ (N-H stretch), 1680–1720 cm⁻¹ (C=O of coumarin and hydrazide), and 1500–1550 cm⁻¹ (C-F stretches) .
- NMR : In H NMR, expect signals at δ 6.8–8.2 ppm (aromatic protons), δ 10.2–11.5 ppm (hydrazide NH), and δ 2.3–2.6 ppm (methyl groups if present). C NMR will show peaks at ~160 ppm (C=O) and 110–150 ppm (aromatic carbons) .
- HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment. LCMS typically shows [M-H]⁻ or [M+Na]⁺ ions, with theoretical masses matching the molecular formula (e.g., ~450–460 g/mol) .
Q. What initial biological screening approaches are recommended for assessing its bioactivity?
- Methodology :
- Antimicrobial Assays : Use broth microdilution (MIC) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Anti-inflammatory Testing : Evaluate COX-2 inhibition via ELISA or cell-based assays (e.g., RAW 264.7 macrophages) .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HepG2, MCF-7) and non-toxic controls (e.g., shrimp larvae toxicity tests) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodology :
- Dose-Response Analysis : Replicate assays with standardized concentrations (e.g., 1–100 µM) and multiple cell lines to rule out cell-type specificity .
- Structural-Activity Relationship (SAR) : Compare analogues (e.g., fluorinated vs. methylated derivatives) to identify critical functional groups. For example, 4,6-difluoro substitution on the benzothiazole enhances target binding compared to non-fluorinated analogues .
- Meta-Analysis : Cross-reference data with published patents (e.g., CDK7 inhibition claims in EP 3853225) to validate mechanisms .
Q. What computational strategies are suitable for predicting binding interactions and pharmacokinetic properties?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like HDAC4 or CDK7. Set grid boxes to cover active sites (e.g., 25 ų) and apply Lamarckian genetic algorithms for conformational sampling .
- ADMET Prediction : Employ SwissADME or ADMETLab to estimate logP (target ~3.5 for optimal permeability), CYP450 interactions, and bioavailability .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable ligand-protein complexes) .
Q. What methodologies are employed to study hydrogen bonding and crystal packing effects on stability?
- Methodology :
- Single-Crystal XRD : Use SHELXL for structure refinement. Key parameters: R1 < 0.05, wR2 < 0.15. Analyze hydrogen-bonding motifs (e.g., N-H···O=C interactions) with Mercury software .
- Graph Set Analysis : Classify H-bond patterns (e.g., rings for amide dimerization) to predict supramolecular assembly .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition >250°C) with intermolecular H-bond density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
